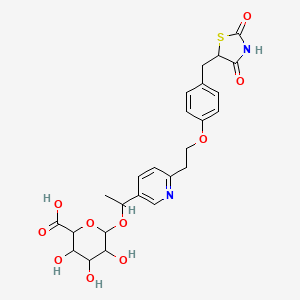
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide is a metabolite of Pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of Hydroxy Pioglitazone, which is a hydroxylated metabolite of Pioglitazone. The molecular formula of this compound is C25H28N2O10S, and it has a molecular weight of 548.55 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-IV) b-D-Glucuronide typically involves the glucuronidation of Hydroxy Pioglitazone. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: Substitution reactions can occur at various functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized metabolites, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .
Scientific Research Applications
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Pioglitazone metabolites.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in treating metabolic disorders.
Industry: It is used in the development and testing of new drugs and formulations.
Mechanism of Action
The mechanism of action of Hydroxy Pioglitazone (M-IV) b-D-Glucuronide involves its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ). This interaction enhances insulin sensitivity and promotes glucose uptake in cells. The compound also affects lipid metabolism and reduces inflammation by modulating the expression of various genes involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: The parent compound, used for treating type 2 diabetes.
Hydroxy Pioglitazone: A hydroxylated metabolite of Pioglitazone.
Rosiglitazone: Another thiazolidinedione class drug with similar effects.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide is unique due to its specific glucuronidation, which affects its pharmacokinetics and pharmacodynamics. This modification can influence the compound’s stability, solubility, and interaction with biological targets, making it distinct from its parent compound and other similar drugs .
Properties
Molecular Formula |
C25H28N2O10S |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34) |
InChI Key |
FYVRNHIXJROHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


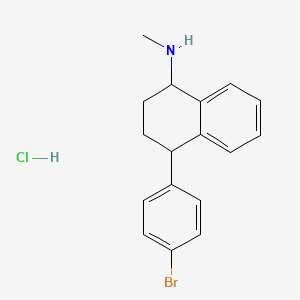

![4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B12293266.png)
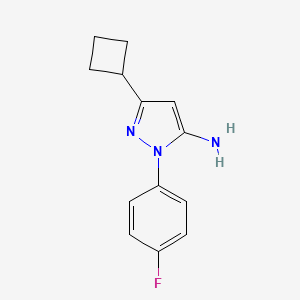
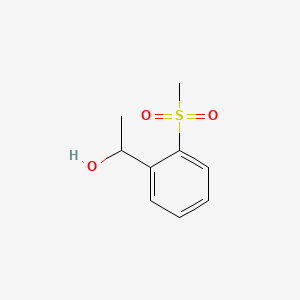
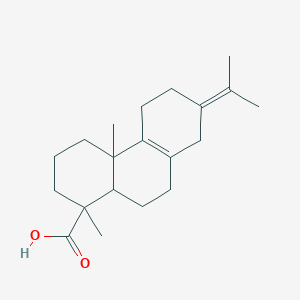
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)

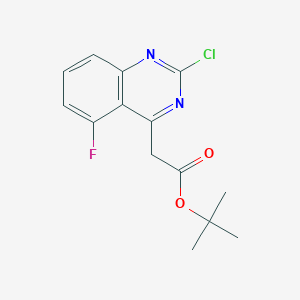

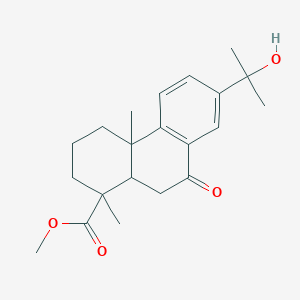
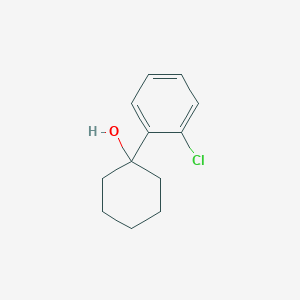
![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
